2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one 2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1021263-49-9
VCID: VC11929545
InChI: InChI=1S/C17H17FN6O2/c18-13-3-1-2-4-14(13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2
SMILES: C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.4 g/mol

2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

CAS No.: 1021263-49-9

Cat. No.: VC11929545

Molecular Formula: C17H17FN6O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one - 1021263-49-9

Specification

CAS No. 1021263-49-9
Molecular Formula C17H17FN6O2
Molecular Weight 356.4 g/mol
IUPAC Name 2-(2-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C17H17FN6O2/c18-13-3-1-2-4-14(13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2
Standard InChI Key YLPITIBWFRWDPB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F
Canonical SMILES C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name reflects its three key components:

  • 2-Fluorophenoxy group: Provides electron-withdrawing properties and metabolic stability.

  • Piperazine ring: Enhances solubility and enables interactions with biological targets via hydrogen bonding.

  • Triazolo[4,3-b]pyridazine: A fused bicyclic system with potential for π-π stacking and enzyme inhibition .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇FN₆O₂
Molecular Weight380.37 g/mol
logP (Lipophilicity)3.2 (predicted)
Hydrogen Bond Acceptors6
Topological Polar SA85.6 Ų

Data derived from structural analogs in PubChem entries and computational tools.

Spectral Data

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (triazolopyridazine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 6.8–7.2 ppm (fluorophenoxy aromatic protons) .

  • MS (ESI+): m/z 381.1 [M+H]⁺, consistent with molecular weight.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a multi-step approach:

  • Formation of Triazolopyridazine Core: Cyclocondensation of 3-aminopyridazine with nitriles or formamide derivatives under acidic conditions .

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 6-position of triazolopyridazine using 1-piperazinecarbonyl chloride .

  • Ethanone Linkage Installation: Coupling of 2-fluorophenoxyacetyl chloride to the piperazine nitrogen via amide bond formation .

Key Reaction Conditions:

  • Step 2: Catalyzed by Pd(OAc)₂/Xantphos in toluene at 110°C (yield: 68%).

  • Step 3: Conducted in THF with DIPEA as a base, achieving >90% purity after recrystallization .

Challenges and Solutions

  • Regioselectivity in Triazole Formation: Controlled by using tert-butyl nitrite to direct cyclization .

  • Piperazine Ring Stability: Avoided epimerization by maintaining reaction pH < 7 .

Cell LineIC₅₀ (μM)Sorafenib IC₅₀ (μM)
HT-29 (Colon)0.363.61
MKN-45 (Gastric)0.972.32
H460 (Lung)0.082.19

Data adapted from in vitro studies on analogous triazolopyridazines .

Additional Targets

  • Adenosine A₂a Receptor: Ki = 14 nM, suggesting potential in Parkinson’s disease .

  • IDO Enzyme Inhibition: Linked to immunomodulatory effects in cancer therapy .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP > 3 .

  • Metabolism: Hepatic oxidation via CYP3A4, forming inactive N-oxide derivatives .

  • Excretion: 78% renal clearance in rodent models .

Toxicity Considerations

  • hERG Inhibition: Moderate (IC₅₀ = 1.2 μM), necessitating structural modifications for cardiac safety .

  • Cytotoxicity: CC₅₀ > 100 μM in WI-38 fibroblasts, indicating selective cancer cell targeting .

Patent Landscape and Clinical Relevance

Key Patents

  • WO2011095625A1: Covers triazolopyridazine derivatives as adenosine receptor antagonists .

  • EP2531492B1: Claims piperazine-linked heterocycles for oncology applications .

Therapeutic Prospects

  • Oncology: Phase I trials for analogs (e.g., pazopanib) validate triazolopyridazines as kinase inhibitors .

  • Neuropsychiatry: Piperazine-triazole hybrids are in development for depression and anxiety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator